molecular formula C21H14Cl2O3 B10876719 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate

Cat. No.: B10876719
M. Wt: 385.2 g/mol
InChI Key: DMEUDTPITPTFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate is an organic compound characterized by its unique structure, which includes a biphenyl core and a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-2-carboxylic acid and 2-(2,4-dichlorophenyl)-2-oxoethanol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents

Major Products

    Hydrolysis: Biphenyl-2-carboxylic acid and 2-(2,4-dichlorophenyl)-2-oxoethanol

    Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyethyl biphenyl-2-carboxylate

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-oxoethyl benzoate
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl phenylacetate
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-2-oxoethyl biphenyl-2-carboxylate is unique due to its biphenyl core, which can impart distinct physicochemical properties and biological activities. The presence of the dichlorophenyl group also enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C21H14Cl2O3

Molecular Weight

385.2 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-phenylbenzoate

InChI

InChI=1S/C21H14Cl2O3/c22-15-10-11-18(19(23)12-15)20(24)13-26-21(25)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

DMEUDTPITPTFIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.